7-(2,4-dimethoxyphenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC9937957
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 7-(2,4-dimethoxyphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C20H23N3O3/c1-25-14-5-6-15(19(11-14)26-2)13-9-17-16(18(24)10-13)12-21-20(22-17)23-7-3-4-8-23/h5-6,11-13H,3-4,7-10H2,1-2H3 |
| Standard InChI Key | OBLGBAVXENWOBC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCCC4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the quinazolinone class, featuring a bicyclic scaffold comprising a benzene ring fused with a pyrimidinone moiety. The 7,8-dihydroquinazolin-5(6H)-one core is substituted at position 7 with a 2,4-dimethoxyphenyl group and at position 2 with a pyrrolidin-1-yl moiety. The methoxy groups at the 2- and 4-positions of the phenyl ring introduce steric bulk and electron-donating effects, while the pyrrolidine substituent contributes to conformational flexibility and potential hydrogen-bonding interactions .
Physicochemical Characteristics
Though experimental data for this specific compound are scarce, analogous quinazolinones exhibit molecular weights ranging from 350–450 g/mol and logP values between 2.5–4.0, suggesting moderate lipophilicity . The presence of multiple hydrogen bond acceptors (carbonyl oxygen, methoxy groups, pyrrolidine nitrogen) predicts solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with limited aqueous solubility at physiological pH .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃ |
| Molecular Weight | 365.43 g/mol |
| Hydrogen Bond Donors | 1 (quinazolinone NH) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Synthetic Methodologies
Core Scaffold Construction
The dihydroquinazolinone core is typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with cyclic ketones or aldehydes under acidic conditions. For example, 2-aminobenzamide derivatives may react with cyclohexanone in the presence of polyphosphoric acid (PPA) to form the dihydroquinazolinone ring .
Functionalization at Position 7
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Anthranilic acid, cyclohexanone, PPA, 120°C | 68% |
| 2 | Bromination | NBS, AIBN, CCl₄, reflux | 82% |
| 3 | Ullmann Coupling | CuI, Cs₂CO₃, DMF, 100°C | 57% |
| 4 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, pyrrolidine, dioxane | 74% |
ADME Profiling
Metabolic Stability
Microsomal studies on similar compounds show moderate hepatic clearance (25–40 mL/min/kg), with primary metabolites arising from O-demethylation of the methoxy groups and oxidation of the pyrrolidine ring . CYP3A4 and CYP2D6 are implicated in these transformations.
Blood-Brain Barrier Permeability
Toxicological Considerations
Quinazolinones with aryl ether substituents exhibit acceptable safety profiles in acute toxicity studies (LD₅₀ > 500 mg/kg in rodents). Chronic administration at 50 mg/kg for 28 days caused reversible hepatocyte vacuolation, likely linked to phospholipidosis from lysosomal accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume